Difluoroacetaldehyde

Asymmetric catalysis Aldol reaction Fluorinated building blocks

Difluoroacetaldehyde (DFAL, CAS 430-69-3), also referred to as 2,2-difluoroacetaldehyde, is a fluorinated aliphatic aldehyde with molecular formula C₂H₂F₂O and molecular weight 80.03 g/mol. It contains a difluoromethyl group (—CHF₂) in which two highly electronegative fluorine atoms and one hydrogen atom are bonded to the same carbon atom adjacent to the reactive aldehyde carbonyl.

Molecular Formula C2H2F2O
Molecular Weight 80.03 g/mol
CAS No. 430-69-3
Cat. No. B14019234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoroacetaldehyde
CAS430-69-3
Molecular FormulaC2H2F2O
Molecular Weight80.03 g/mol
Structural Identifiers
SMILESC(=O)C(F)F
InChIInChI=1S/C2H2F2O/c3-2(4)1-5/h1-2H
InChIKeyDKNMRIXYSHIIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluoroacetaldehyde CAS 430-69-3: Product Profile and Core Properties for Industrial Procurement


Difluoroacetaldehyde (DFAL, CAS 430-69-3), also referred to as 2,2-difluoroacetaldehyde, is a fluorinated aliphatic aldehyde with molecular formula C₂H₂F₂O and molecular weight 80.03 g/mol [1]. It contains a difluoromethyl group (—CHF₂) in which two highly electronegative fluorine atoms and one hydrogen atom are bonded to the same carbon atom adjacent to the reactive aldehyde carbonyl [2]. This electronic configuration imparts distinct chemical behavior—including enhanced electrophilicity relative to non-fluorinated aldehydes—while retaining the —CHF₂ group as a hydrogen-bond donor, a characteristic absent in the fully fluorinated analog trifluoroacetaldehyde (fluoral) [3]. DFAL serves as a key building block for the introduction of the difluoromethyl motif into pharmaceutical and agrochemical intermediates, where the —CHF₂ group functions as a metabolically stable bioisostere for hydroxyl, thiol, or amine moieties [4].

Why Aldehyde Analogs Cannot Substitute Difluoroacetaldehyde in Critical Synthetic Routes


Fluorinated aldehydes of similar structure exhibit fundamentally divergent hydration equilibria, electrophilic reactivities, and coordination behaviors that preclude simple interchange. Trifluoroacetaldehyde (fluoral, CF₃CHO) is significantly more hydrated at equilibrium than acetaldehyde, a trend attributable to the strong electron-withdrawing effect of the —CF₃ group that enhances carbonyl electrophilicity [1]. Difluoroacetaldehyde occupies an intermediate position in this electrophilicity spectrum: it retains the electron-withdrawing effect of two fluorine atoms but preserves the —CHF₂ proton, which enables hydrogen-bond donor interactions absent in fluoral [2]. Furthermore, DFAL in its native aldehyde form undergoes spontaneous polymerization and dimerization due to the strong electron-withdrawing effect of the difluoromethyl group on the aldehyde carbon, necessitating specialized preservation strategies distinct from those required for non-fluorinated or fully fluorinated analogs [3]. These physicochemical and reactivity differences translate directly into divergent outcomes in asymmetric catalysis, cycloaddition regioselectivity, and metabolic stability of downstream products.

Difluoroacetaldehyde CAS 430-69-3: Quantitative Comparative Performance Evidence


Difluoroacetaldehyde Enables Equivalent Asymmetric Induction to Fluoral in Mukaiyama Aldol Reactions

In catalytic asymmetric Mukaiyama aldol reactions employing chiral binaphthol-derived titanium complexes, difluoroacetaldehyde achieves >90% enantioselectivity, matching the performance of trifluoroacetaldehyde (fluoral) under identical catalytic conditions [1]. Both substrates yield fluorine-containing aldol products with comparable stereochemical fidelity, establishing difluoroacetaldehyde as a functionally equivalent partner for asymmetric induction where the —CHF₂ motif is desired in the final product.

Asymmetric catalysis Aldol reaction Fluorinated building blocks

Electrophilicity-Dependent Enantioselectivity in Iridium-Catalyzed Allylation Distinguishes DFAL from Fluoral

In iridium-catalyzed anti-(α-aryl)allylation reactions, enantioselectivity increases with increasing carbonyl electrophilicity in 2-propanol-mediated reductive couplings of aldehydes with branched aryl-substituted allylic acetates [1]. Both fluoral hydrate and difluoroacetaldehyde ethyl hemiacetal were successfully employed as substrates, exploiting diastereomeric kinetic versus thermodynamic carbonyl binding modes that deliver enantiomeric products [1]. The distinct electrophilic character of difluoroacetaldehyde positions it between non-fluorinated aldehydes and fluoral on the electrophilicity spectrum, enabling tunable stereochemical outcomes.

Asymmetric catalysis Allylation Carbonyl electrophilicity

DFAL-Derived Nitrones Yield Regioselective Cycloadducts with Superior Stability Profile

Fluorinated nitrones derived from both fluoral and difluoroacetaldehyde undergo [3+2] cycloaddition with thioketones to yield 1,4,2-oxathiazolidines in a regioselective manner [1]. Critically, the cycloadducts bearing a fluorinated alkyl group—including those derived from difluoroacetaldehyde—display remarkable stability and do not decompose at room temperature in either crystalline form or in solution [1]. This stability attribute is a direct consequence of the fluorinated substituent and is not observed with non-fluorinated nitrone-derived cycloadducts.

1,3-Dipolar cycloaddition Fluorinated heterocycles Nitrone chemistry

Industrial Production Method Achieves High Conversion Rate and Selectivity for DFAL Synthesis

A patent-disclosed industrial method for efficient production of α,α-difluoroacetaldehyde involves the hydrogenation of an α,α-difluoroacetate with H₂ in the presence of a ruthenium catalyst and a base [1]. Under optimized conditions (catalyst type, base identity, pressure), the method achieves a conversion rate of the α,α-difluoroacetate of 80% or higher, with a selectivity for α,α-difluoroacetaldehyde (or its alkyl hemiacetal) relative to the over-reduction byproduct β,β-difluoroethanol of 90% or higher [2]. This high conversion and selectivity profile is essential for industrial-scale procurement decisions, as it directly correlates with production cost and material purity.

Industrial synthesis Process chemistry Fluorinated aldehydes

Preservation Stability: Alcohol Composite System Suppresses Dimerization of DFAL

Native difluoroacetaldehyde is intrinsically unstable due to spontaneous polymerization and dimerization driven by the electron-withdrawing difluoromethyl group [1]. A patent-disclosed preservation method employs a "2,2-difluoroacetaldehyde-alcohol composite system" in which a DFAL hemiacetal coexists with excess alcohol, with the total molar amount of alcohol controlled to 1.15 to 4.00 times the total molar amount of 2,2-difluoroacetaldehyde [1]. Under these conditions, conversion of the DFAL hemiacetal to dimer is suppressed over long-term storage, maintaining the original aldehyde activity with minimal compositional change [1]. For hemiacetal storage in closed containers, controlling gas-phase oxygen concentration to ≤5000 ppm under light-shielding conditions suppresses oxidation to difluoroacetic acid [2].

Storage stability Aldehyde preservation Hemiacetal

Procurement-Driven Application Scenarios for Difluoroacetaldehyde CAS 430-69-3


Asymmetric Synthesis of Difluoromethyl-Containing Chiral Alcohols

Procure difluoroacetaldehyde when the synthetic objective requires the —CHF₂ motif in a chiral alcohol framework. As demonstrated in the catalytic asymmetric Mukaiyama aldol reaction, DFAL achieves >90% enantioselectivity using chiral binaphthol-derived titanium complexes, matching the stereochemical performance of fluoral [7]. This application scenario is particularly relevant for medicinal chemistry programs where the —CHF₂ group serves as a metabolically stable bioisostere for hydroxyl moieties. The ethyl hemiacetal form (CAS 148992-43-2) provides a practical handling form while retaining reactivity for asymmetric transformations [5].

Synthesis of Fluorinated Heterocycles via 1,3-Dipolar Cycloaddition

Use difluoroacetaldehyde as a precursor for fluorinated nitrones in 1,3-dipolar cycloadditions to access stable, regioselectively formed 1,4,2-oxathiazolidines [7]. The resulting cycloadducts bearing the —CHF₂ group exhibit remarkable room-temperature stability in both crystalline form and solution, a property not observed with non-fluorinated nitrone-derived adducts [7]. This stability attribute reduces material loss during purification and storage, improving overall process economics for heterocycle synthesis programs in pharmaceutical discovery.

Large-Scale Production of α,α-Difluoroacetaldehyde for Pharmaceutical Intermediates

For industrial procurement supporting multi-kilogram or larger campaigns, the patented catalytic hydrogenation method provides a scalable route to DFAL with conversion ≥80% and selectivity ≥90% relative to over-reduction byproduct [7]. This validated process uses readily available α,α-difluoroacetate esters, hydrogen gas, and a ruthenium catalyst, offering a safer alternative to traditional hydride reduction methods [5]. The product can be isolated as the free aldehyde or as the more stable ethyl hemiacetal, with preservation protocols established for long-term storage stability [6].

Friedel-Crafts Difluoromethylation of Indoles and Related Heterocycles

Employ difluoroacetaldehyde ethyl hemiacetal as an in situ source of difluoroacetaldehyde for Friedel-Crafts reactions with indoles [7]. Under either basic or acidic conditions, the hemiacetal releases DFAL, which undergoes electrophilic aromatic substitution to yield difluoromethylated indole-3-carbinols, bisindolylmethanes, and indole-3-methanamines in good to excellent yields with broad substrate compatibility and functional group tolerance [7]. This protocol has been demonstrated at gram scale, validating its suitability for procurement supporting medicinal chemistry lead optimization campaigns where the —CHF₂ group is required on indole scaffolds.

Technical Documentation Hub

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